molecular formula C7H3BrClNS B3028833 2-Bromo-7-chlorobenzo[d]thiazole CAS No. 3507-58-2

2-Bromo-7-chlorobenzo[d]thiazole

Cat. No.: B3028833
CAS No.: 3507-58-2
M. Wt: 248.53
InChI Key: RXKINMFVXOEAHJ-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H3BrClNS.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole. One common method includes the reaction of benzo[d]thiazole with bromine and chlorine under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-chlorobenzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]thiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Bromobenzo[d]thiazole
  • 2-Chlorobenzo[d]thiazole
  • 2-Bromo-6-chlorobenzo[d]thiazole

Comparison: 2-Bromo-7-chlorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and different reactivity in chemical reactions .

Properties

IUPAC Name

2-bromo-7-chloro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKINMFVXOEAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702668
Record name 2-Bromo-7-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-58-2
Record name 2-Bromo-7-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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